molecular formula C6H16N2 B1581564 N-Isopropyl-1,3-propanediamine CAS No. 3360-16-5

N-Isopropyl-1,3-propanediamine

Cat. No.: B1581564
CAS No.: 3360-16-5
M. Wt: 116.2 g/mol
InChI Key: KFDIDIIKNMZLRZ-UHFFFAOYSA-N
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Description

N-Isopropyl-1,3-propanediamine is an organic compound with the molecular formula C6H16N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of an isopropyl group attached to the nitrogen atom. This compound is used in various chemical reactions and industrial applications due to its unique properties .

Scientific Research Applications

N-Isopropyl-1,3-propanediamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of cyclic ureas and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential use in the development of pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

N-Isopropyl-1,3-propanediamine is classified as a flammable liquid and can cause severe skin burns and eye damage . It is advised to use personal protective equipment, including gloves and eye protection, when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isopropyl-1,3-propanediamine can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with isopropylamine under basic conditions. The reaction typically proceeds as follows:

Br-(CH2)3-Br+2(CH3)2CHNH2(CH3)2CHNH-(CH2)3NH2+2HBr\text{Br-(CH}_2\text{)}_3\text{-Br} + 2 \text{(CH}_3\text{)}_2\text{CHNH}_2 \rightarrow \text{(CH}_3\text{)}_2\text{CHNH-(CH}_2\text{)}_3\text{NH}_2 + 2 \text{HBr} Br-(CH2​)3​-Br+2(CH3​)2​CHNH2​→(CH3​)2​CHNH-(CH2​)3​NH2​+2HBr

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of isopropylamine and acrylonitrile. This method involves the use of a nickel catalyst and high-pressure hydrogen gas to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-1,3-propanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    N-Propyl-1,3-propanediamine: Similar structure but with a propyl group instead of an isopropyl group.

    N-Methyl-1,3-propanediamine: Contains a methyl group instead of an isopropyl group.

    1,3-Diaminopropane: Lacks the isopropyl group, having only two primary amine groups.

Uniqueness

N-Isopropyl-1,3-propanediamine is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness makes it suitable for specific applications where other diamines may not be as effective .

Properties

IUPAC Name

N'-propan-2-ylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-6(2)8-5-3-4-7/h6,8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDIDIIKNMZLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062993
Record name 1,3-Propanediamine, N-(1-methylethyl)-
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Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3360-16-5
Record name N1-(1-Methylethyl)-1,3-propanediamine
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Record name N-Isopropylpropane-1,3-diamine
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Record name N-Isopropyl-1,3-propanediamine
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Record name 1,3-Propanediamine, N1-(1-methylethyl)-
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Record name 1,3-Propanediamine, N-(1-methylethyl)-
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Record name N-isopropylpropane-1,3-diamine
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Record name N-ISOPROPYLPROPANE-1,3-DIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Isopropyl-1,3-propanediamine in the preparation of polyurethane elastic fiber?

A1: this compound acts as a chain extender in the polyurethane synthesis. [] Chain extenders are crucial for linking shorter polyurethane chains together, influencing the final properties of the fiber like elasticity and heat-setting behavior.

Q2: What are the advantages of using this compound in this specific application?

A2: The research abstract highlights that incorporating this compound, alongside other similar compounds, allows for efficient heat setting of the polyurethane elastic fiber at temperatures below 170°C. [] This is particularly advantageous when weaving the elastic fiber with heat-sensitive fibers, as it avoids potential damage. This lower heat setting temperature can broaden the application range of these polyurethane elastic fibers.

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